Thietan-3-ylmethanol
CAS No.: 1499730-57-2
Cat. No.: VC6427445
Molecular Formula: C4H8OS
Molecular Weight: 104.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1499730-57-2 |
|---|---|
| Molecular Formula | C4H8OS |
| Molecular Weight | 104.17 |
| IUPAC Name | thietan-3-ylmethanol |
| Standard InChI | InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2 |
| Standard InChI Key | WTRVLKQKYDECIP-UHFFFAOYSA-N |
| SMILES | C1C(CS1)CO |
Introduction
Structural Characteristics and Molecular Configuration
Thietan-3-ylmethanol consists of a thietane ring—a saturated four-membered cycle containing one sulfur atom—with a hydroxymethyl (-CH₂OH) substituent at the 3-position. Key structural parameters include:
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Molecular formula: C₄H₈OS
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SMILES notation: C1C(CS1)CO, reflecting the thietane ring (C1C(CS1)) and the hydroxymethyl group (CO) .
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InChIKey: WTRVLKQKYDECIP-UHFFFAOYSA-N, providing a unique identifier for its stereochemical and structural attributes .
The thietane ring introduces significant ring strain due to its small size, which influences both reactivity and stability. The hydroxymethyl group enhances polarity, facilitating hydrogen bonding and solubility in polar solvents.
Synthetic Routes and Methodologies
Nucleophilic Displacement Strategies
Thietan-3-ylmethanol can be synthesized via double nucleophilic displacement reactions. A common approach involves treating 2-(1-haloalkyl)oxiranes with sodium sulfide or ammonium sulfide. For example, 3-chloro-2-(chloromethyl)oxirane reacts with sulfide ions to form the thietane ring, followed by hydrolysis to introduce the hydroxymethyl group .
Photochemical Cycloaddition
The thia-Paternò–Büchi reaction, a [2+2] photocycloaddition between thioketones and alkenes, offers an alternative route. While less commonly applied to hydroxymethyl-substituted thietanes, this method is viable for generating structurally diverse thietanes .
Physicochemical Properties
Collision Cross-Section (CCS) Data
Thietan-3-ylmethanol’s gas-phase behavior has been predicted using ion mobility spectrometry. The following table summarizes CCS values for major adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 105.03687 | 112.0 |
| [M+Na]⁺ | 127.01881 | 117.8 |
| [M+NH₄]⁺ | 122.06341 | 117.7 |
| [M-H]⁻ | 103.02231 | 110.8 |
These values are critical for mass spectrometry-based identification in complex mixtures.
Thermal and Solubility Characteristics
While experimental data are scarce, the compound’s polarity suggests moderate solubility in water and alcohols. Ring strain likely lowers its thermal stability compared to larger cyclic ethers.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxymethyl group can be oxidized to a carboxylate using agents like Jones reagent (CrO₃/H₂SO₄), though the thietane ring may undergo concurrent ring-opening under strong acidic conditions.
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Reduction: Catalytic hydrogenation (H₂/Pd) could saturate the thietane ring, but this remains speculative without direct evidence.
Ring-Opening Reactions
The thietane ring is susceptible to nucleophilic attack due to its strain. For example, reaction with amines may yield β-mercaptoamines, though such transformations require validation for Thietan-3-ylmethanol specifically.
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